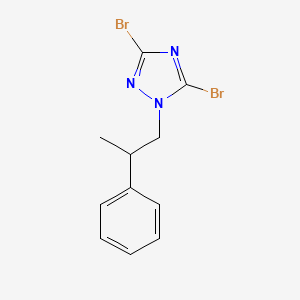

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Organic and Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is a bioisostere of amides, esters, and carboxylic acids, allowing it to interact with biological receptors with high affinity. nih.gov Its stability, capacity for hydrogen bonding, and dipole character contribute to its prominence as a pharmacophore in drug design. nih.gov

The versatility of the 1,2,4-triazole nucleus is demonstrated by its presence in a wide array of clinically approved drugs. mdpi.com These include potent antifungal agents like fluconazole (B54011) and itraconazole, which function by inhibiting key enzymes in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov Beyond antifungal applications, the scaffold is integral to antiviral medications (e.g., ribavirin), anxiolytics (e.g., alprazolam), and anticancer drugs (e.g., letrozole (B1683767) and anastrozole). mdpi.comnih.gov The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antibacterial, anticonvulsant, anti-inflammatory, analgesic, and antitubercular properties, among others. nih.govbohrium.comresearchgate.netijpsr.com

Table 1: Examples of Pharmacological Activities of 1,2,4-Triazole Derivatives

| Pharmacological Activity | References |

|---|---|

| Antifungal | nih.gov, nih.gov |

| Antibacterial | nih.gov, mdpi.com |

| Anticancer | nih.gov, researchgate.net |

| Antiviral | nih.gov, nih.gov |

| Anticonvulsant | nih.gov, researchgate.net |

| Anti-inflammatory | nih.gov, mdpi.com |

| Analgesic | nih.gov, mdpi.com |

| Antitubercular | nih.gov, researchgate.net |

Rationale for Academic Research on Novel 1,2,4-Triazole Derivatives

The continued academic and industrial interest in synthesizing novel 1,2,4-triazole derivatives is driven by several key factors. A primary motivator is the urgent need to overcome drug resistance in pathogens and cancer cells. nih.govmdpi.com The structural modification of the triazole core allows for the creation of new molecular entities that can evade existing resistance mechanisms. mdpi.com Researchers continually explore the structure-activity relationships (SAR) of these compounds, where introducing different substituents onto the triazole ring can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Furthermore, the development of more efficient and sustainable synthetic methodologies is a major focus of modern organic chemistry. isres.org Research aims to create novel, streamlined pathways to access complex triazole derivatives, often employing techniques like microwave-assisted synthesis or transition-metal catalysis to improve yields and reduce reaction times. The synthesis of new derivatives provides a platform to discover compounds with entirely new biological activities or improved efficacy for existing targets. wisdomlib.orgresearchgate.net

Overview of the 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Compound within Triazole Chemistry

While extensive research exists for the 1,2,4-triazole class as a whole, specific, in-depth studies on this compound are not widely available in peer-reviewed literature. However, its structure suggests a significant role as a versatile synthetic intermediate for the creation of more complex, polysubstituted triazole derivatives.

The core of this molecule is the 3,5-dibromo-1H-1,2,4-triazole scaffold. The two bromine atoms at the 3 and 5 positions are crucial functional groups. chemicalbook.com Bromine is an excellent leaving group, making these positions highly susceptible to nucleophilic substitution or, more significantly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). thieme-connect.comnbinno.comorganic-chemistry.org This reactivity allows for the strategic and controlled introduction of a wide variety of substituents, such as aryl, alkyl, or alkynyl groups, at these two positions. This "desymmetrization" of the symmetrical dibromo-triazole is a key strategy for building molecular complexity. thieme-connect.com

The substituent at the N1 position is a 2-phenylpropyl group. The introduction of this specific alkyl group onto the triazole nitrogen is a result of an N-alkylation reaction. organic-chemistry.orgacs.org The presence of the bulky and lipophilic 2-phenylpropyl group can influence the solubility and steric properties of the molecule and any subsequent derivatives. This group also introduces a chiral center, which could be significant for developing stereoselective therapeutic agents.

Given its structure, this compound is best understood as a highly valuable chemical building block, enabling the synthesis of diverse libraries of novel 3,5-disubstituted 1,2,4-triazole compounds for screening in drug discovery and materials science.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Br₂N₃ |

| Molecular Weight | 345.04 g/mol |

| Appearance | (Predicted) Solid |

| Core Scaffold | 3,5-Dibromo-1H-1,2,4-triazole |

| N1-Substituent | 2-phenylpropyl |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-(2-phenylpropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N3/c1-8(9-5-3-2-4-6-9)7-16-11(13)14-10(12)15-16/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQISARSMEIQGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=NC(=N1)Br)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 1 2 Phenylpropyl 1h 1,2,4 Triazole

Advanced Spectroscopic Techniques for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be expected to show distinct signals for the protons of the 2-phenylpropyl group and potentially a signal for the triazole ring proton if any impurities of the un-substituted precursor were present. The chemical shifts, integration values, and coupling patterns would be characteristic of the specific electronic environment of each proton.

¹³C NMR: Would provide information on the number of unique carbon atoms in the molecule, including the two bromine-substituted carbons of the triazole ring and the carbons of the phenyl and propyl groups.

However, specific ¹H NMR and ¹³C NMR spectral data for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, including chemical shifts (δ) and coupling constants (J), have not been reported in the available scientific literature.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques would be expected to identify vibrations associated with the C-Br bonds, the triazole ring (C=N and N-N stretching), and the phenyl group (C-H and C=C stretching).

Specific experimental IR and Raman spectral data, including absorption or scattering peak frequencies (cm⁻¹), for this compound are not available in published literature.

Table 3: Expected IR and Raman Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of its molecular formula.

However, no experimental mass spectrometry or high-resolution mass spectrometry data has been published for this compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]+ | Data not available |

Single Crystal X-ray Diffraction (XRD) Analysis

An XRD analysis would reveal the crystal system, space group, and unit cell dimensions of the crystalline compound. This data is fundamental for a complete structural characterization.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

Beyond the basic molecular structure, XRD data allows for a detailed analysis of the molecule's preferred conformation in the crystal lattice. It also enables the study of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions.

As no crystal structure has been determined for this compound, there is no information available regarding its conformational preferences or intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies of 3,5 Dibromo 1 2 Phenylpropyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide valuable insights into molecular geometry, reactivity, and spectroscopic properties, complementing experimental findings. For substituted 1,2,4-triazoles, these calculations help elucidate the influence of different functional groups on the triazole ring's characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a predominant method in computational chemistry for studying the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For 1,2,4-triazole (B32235) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to accurately predict structural parameters like bond lengths and angles. These investigations help understand the stability and conformation of molecules like 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole. The results from these calculations provide a foundational understanding of the molecule's ground-state properties.

Illustrative Data Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,2,4-Triazole Moiety (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C5 | 1.345 |

| Bond Length (Å) | C5-N4 | 1.312 |

| Bond Length (Å) | N4-N3 | 1.380 |

| Bond Length (Å) | N3-C2 | 1.315 |

| Bond Length (Å) | C2-N1 | 1.350 |

| Bond Angle (°) | N1-C5-N4 | 108.5 |

| Bond Angle (°) | C5-N4-N3 | 109.0 |

| Bond Angle (°) | N4-N3-C2 | 105.0 |

| Bond Angle (°) | N3-C2-N1 | 110.0 |

| Bond Angle (°) | C2-N1-C5 | 107.5 |

Note: The data presented are representative values for a generic 1,2,4-triazole ring and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For 1,2,4-triazole derivatives, FMO analysis helps predict their behavior in chemical reactions and their potential for applications in materials science, such as in nonlinear optics.

Illustrative Data Table 2: Representative FMO Energies and Properties for a Substituted 1,2,4-Triazole

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.25 |

| Energy Gap (ΔE) | 5.60 |

Note: The data presented are representative values for a generic substituted 1,2,4-triazole and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, which are electron-deficient and prone to nucleophilic attack. For molecules like this compound, MEP analysis can identify the reactive sites, such as the nitrogen atoms of the triazole ring, which are typically regions of negative potential.

Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the stability and reactivity of the molecule. For instance, chemical hardness (η) is a measure of resistance to change in electron distribution, with higher values indicating greater stability.

Illustrative Data Table 3: Representative Chemical Reactivity Descriptors for a Substituted 1,2,4-Triazole

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.80 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

| Global Electrophilicity Index (ω) | μ2 / 2η | 2.93 |

Note: The data presented are representative values for a generic substituted 1,2,4-triazole and are for illustrative purposes only.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are employed to study the behavior of molecules in a condensed phase or their interaction with biological macromolecules. Molecular docking, for example, is a computational method used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein receptor. For 1,2,4-triazole derivatives, which are known for a wide range of biological activities, molecular docking studies can help elucidate their mechanism of action by identifying key interactions within the active site of an enzyme or receptor. These simulations provide valuable insights for structure-activity relationship (SAR) studies and in the rational design of new, more potent compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cal-tek.eu In the study of this compound, molecular docking simulations are employed to elucidate its binding mechanism and affinity towards various biological targets. This method helps in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition process. ijper.org

Research on analogous 1,2,4-triazole derivatives has shown that these compounds can effectively bind to the active sites of various enzymes and receptors implicated in disease pathways. For instance, studies targeting protein kinases, which are crucial in cancer cell signaling, have demonstrated that the triazole scaffold can act as a versatile pharmacophore. nih.govnih.gov Docking simulations for this compound would typically involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to explore possible binding poses within the protein's active site. The poses are then scored based on their binding energy, with lower energy values indicating a more favorable interaction. pensoft.net

Key interactions anticipated for this compound would involve the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors, while the phenylpropyl and dibromo substituents could engage in hydrophobic and halogen bonding interactions with amino acid residues in the target's binding pocket. These studies are crucial for rational drug design and for prioritizing derivatives with potentially enhanced activity. jocpr.com

Table 1: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -10.5 | LYS745 | Hydrogen Bond |

| Estimated Ki (µM) | 0.15 | LEU844, VAL726 | Hydrophobic |

| Ligand Efficiency | 0.35 | MET793 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. researchgate.net Following molecular docking, MD simulations are performed to assess the stability of the predicted ligand-target complex of this compound over time. pensoft.net These simulations provide insights into the dynamic behavior of the complex, revealing conformational changes and the persistence of key interactions identified in docking studies. nih.gov

Table 2: Typical Parameters and Output of an MD Simulation for a Ligand-Protein Complex

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 50-100 nanoseconds |

| RMSD | Root Mean Square Deviation of the ligand and protein backbone. | Plateauing below 0.3 nm, indicating stability. |

| RMSF | Root Mean Square Fluctuation of protein residues. | Low fluctuations in the binding site residues. |

Pharmacophore Modeling for Key Feature Identification

Pharmacophore modeling is a technique used in computational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, pharmacophore models can be generated to define the key structural motifs required for their interaction with a biological target. nih.gov

A pharmacophore model is typically built based on a set of active molecules. The resulting model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net For the 1,2,4-triazole scaffold, a common pharmacophore might include a hydrogen bond acceptor feature associated with the triazole nitrogens and a hydrophobic/aromatic feature corresponding to the phenyl group. The dibromo-substituents might also contribute as halogen bond donors or hydrophobic features. This model serves as a 3D query to screen large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. It also guides the structural modification of the lead compound, this compound, to improve its binding affinity and selectivity. nih.gov

Table 3: Hypothetical Pharmacophore Model Features for a 1,2,4-Triazole-Based Inhibitor

| Feature Type | Number of Features | Geometric Constraints (Distance in Å) |

|---|---|---|

| Aromatic Ring (AR) | 1 | Distance to HBA1: 4.5-5.0 |

| Hydrogen Bond Acceptor (HBA) | 2 | Distance to Hobic1: 3.0-3.5 |

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.gov This method is applied to a set of 1,2,4-triazole derivatives, including this compound, to understand how variations in their structure affect their potency. The primary goal is to develop a predictive model that can guide the design of new, more active compounds. researchgate.netnih.gov

In a typical 3D-QSAR study, the molecules are aligned based on a common scaffold. Then, steric and electrostatic fields around the molecules are calculated. semanticscholar.org Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking these fields to the observed biological activity (e.g., IC50 values). The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity. researchgate.net For this compound, a 3D-QSAR model might reveal that the steric bulk of the phenylpropyl group is optimal, while indicating that modifying the electronic properties of the phenyl ring could further enhance activity. nih.gov

Table 4: Statistical Parameters of a Representative 3D-QSAR Model for Triazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.71 | Cross-validated correlation coefficient (predictive power). |

| r² | 0.92 | Non-cross-validated correlation coefficient (goodness of fit). |

| pred_r² | 0.84 | Correlation coefficient for the external test set. |

| F-value | 125.6 | F-test value indicating statistical significance. |

Reactivity and Reaction Mechanisms of 3,5 Dibromo 1 2 Phenylpropyl 1h 1,2,4 Triazole

Influence of Bromine Substituents on Triazole Ring Reactivity

The 1,2,4-triazole (B32235) ring is an inherently electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. The introduction of two bromine atoms at the C-3 and C-5 positions significantly amplifies this electron deficiency. Bromine atoms exert a strong electron-withdrawing inductive effect (-I effect), which further reduces the electron density of the carbon atoms within the heterocyclic ring.

This pronounced electron-deficient character has several major consequences for the ring's reactivity:

Decreased Nucleophilicity: The ring is highly deactivated towards electrophilic attack.

Increased Acidity: The N-H proton in the parent 3,5-dibromo-1H-1,2,4-triazole is significantly more acidic compared to the unsubstituted 1,2,4-triazole.

Activation towards Nucleophilic Attack: The carbon atoms bonded to the bromine atoms (C-3 and C-5) become highly electrophilic and susceptible to attack by nucleophiles. The bromine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions.

In essence, the bromine substituents render the triazole core exceptionally poor as a nucleophile but prime it to act as an electrophilic substrate in substitution reactions.

Electrophilic Substitution Reactions on the Triazole Ring

Electrophilic substitution directly on the carbon atoms of the 3,5-dibromo-1,2,4-triazole ring is generally considered unfeasible under standard electrophilic aromatic substitution conditions. The cumulative electron-withdrawing effects of the three nitrogen atoms and two bromine atoms create a highly electron-poor, or "π-deficient," aromatic system. This deactivation is so profound that the ring is resistant to attack by common electrophiles used in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

Any potential electrophilic attack on the molecule would overwhelmingly favor the more electron-rich phenyl ring of the 2-phenylpropyl side chain, which is activated towards such reactions (see Section 5.4). Direct functionalization of the triazole ring carbons is typically achieved through other means, such as nucleophilic substitution or metal-halogen exchange followed by quenching with an electrophile.

Nucleophilic Substitution Reactions on the Triazole Ring

Nucleophilic aromatic substitution (SNAr) is the hallmark of reactivity for the 3,5-dibromo-1,2,4-triazole core. The bromine atoms at the C-3 and C-5 positions are excellent leaving groups, and the strong electron-withdrawing nature of the triazole ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution process.

A wide array of nucleophiles can displace one or both bromine atoms. The reaction can often be controlled by stoichiometry and reaction conditions to achieve either mono- or di-substitution.

Common Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product Type |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 3-Alkoxy-5-bromo- or 3,5-dialkoxy-triazole derivatives |

| Thiolates | Sodium thiophenoxide (NaSPh) | 3-Bromo-5-(phenylthio)- or 3,5-bis(phenylthio)-triazole derivatives |

| Amines | Ammonia, primary/secondary amines | 3-Amino-5-bromo- or 3,5-diamino-triazole derivatives |

| Azides | Sodium azide (B81097) (NaN₃) | 3-Azido-5-bromo- or 3,5-diazido-triazole derivatives |

The presence of the N-1 substituent (the 2-phenylpropyl group) does not fundamentally alter this reactivity pathway, although it may sterically influence the rate of reaction. These substitution reactions are crucial for the elaboration of the triazole scaffold, allowing for the introduction of diverse functional groups.

Reactivity and Transformations Involving the 2-Phenylpropyl Side Chain

The 2-phenylpropyl side chain offers alternative sites of reactivity that are distinct from the triazole core. The primary reactive centers are the phenyl ring and the benzylic carbon atom.

Electrophilic Aromatic Substitution on the Phenyl Ring: Unlike the deactivated triazole ring, the phenyl group is susceptible to electrophilic aromatic substitution. The triazole ring, being electron-withdrawing, acts as a deactivating group on the phenyl ring, directing incoming electrophiles primarily to the meta position. However, substitution at the ortho and para positions is also possible. Typical reactions include:

Nitration: Using HNO₃/H₂SO₄ to introduce a nitro group (-NO₂).

Halogenation: Using Br₂/FeBr₃ or Cl₂/AlCl₃ to introduce a halogen.

Sulfonation: Using fuming H₂SO₄ to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide and a Lewis acid to introduce an acyl or alkyl group.

Reactions at the Benzylic Position: The carbon atom of the propyl chain attached to the phenyl ring is a benzylic position. While it is a secondary carbon and less reactive than a primary benzylic position, it can still undergo radical reactions, such as benzylic bromination with N-Bromosuccinimide (NBS) under UV irradiation. Oxidation of this position is also possible under strong oxidizing conditions, though it may lead to cleavage of the side chain.

Catalytic Transformations Involving the Compound

The carbon-bromine bonds in 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole are ideal handles for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity and diversity of accessible derivatives. Palladium-catalyzed reactions are particularly prominent in this context. nih.govopenreviewhub.org

Key Catalytic Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron reagents (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃, Na₂CO₃) | C-C (Aryl, Vinyl) |

| Heck Coupling | Alkenes | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C (Vinyl) |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amines, Amides | Pd catalyst + Ligand (e.g., BINAP) + Base | C-N |

| Stille Coupling | Organotin reagents (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) |

These catalytic methods allow for the sequential and regioselective functionalization of the C-3 and C-5 positions, providing a strategic approach to complex, highly substituted 1,2,4-triazole derivatives. nih.gov

Structure Activity Relationship Sar Studies of 3,5 Dibromo 1 2 Phenylpropyl 1h 1,2,4 Triazole and Its Analogs

General Principles of SAR for 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comchemmethod.comresearchgate.netnih.gov The versatility of the 1,2,4-triazole nucleus stems from its unique electronic and structural features. It is an aromatic, five-membered heterocycle containing three nitrogen atoms, which can act as hydrogen bond acceptors, and its N-H group can act as a hydrogen bond donor. nih.gov These characteristics allow 1,2,4-triazole derivatives to interact with various biological targets through multiple non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and pi-stacking. researchgate.net

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. SAR studies have revealed several general principles:

Substituents at the N-1 and N-4 positions: The substituents on the nitrogen atoms of the triazole ring significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Large, lipophilic groups are often found in antifungal azoles, where they interact with the active site of lanosterol (B1674476) 14α-demethylase. The nature of the N-substituent can modulate the compound's solubility, metabolic stability, and target-binding affinity. mdpi.com

Substituents at the C-3 and C-5 positions: Modifications at the carbon atoms of the triazole ring are critical for tuning the electronic properties and steric profile of the molecule. The introduction of different functional groups at these positions can lead to compounds with a wide range of biological activities. For instance, the presence of a thiol group at the C-3 position is common in compounds with antimicrobial and anticancer activities.

The 1,2,4-triazole ring can also act as a bioisostere for other functional groups, such as amides and esters. nih.gov This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity. nih.govacs.orgresearchgate.net

Role of Dibromo Substituents in Modulating Biochemical and Material Properties

The presence of two bromine atoms at the 3 and 5 positions of the 1,2,4-triazole ring in 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole has a profound impact on its biochemical and material properties. Halogenation is a common strategy in drug design to enhance the biological activity of a lead compound.

From a biochemical perspective, the dibromo substituents can influence the molecule's properties in several ways:

Increased Lipophilicity: The bromine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.

Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. This can lead to stronger and more specific binding to the target protein.

Steric Effects: The bulky bromine atoms can provide a steric hindrance that may favor a specific conformation of the molecule, leading to a better fit in the binding pocket of a target enzyme or receptor.

Metabolic Stability: The presence of halogens can block sites of metabolism, leading to a longer half-life of the compound in the body.

In terms of material properties, the introduction of bromine atoms can affect the solid-state characteristics of the compound. The increased molecular weight and polarizability due to the bromine atoms can lead to stronger intermolecular interactions in the crystal lattice, potentially affecting properties such as melting point, solubility, and crystal packing. The presence of bromine also makes these compounds useful as intermediates in organic synthesis, as the bromine atoms can be readily displaced in cross-coupling reactions to generate a variety of analogs. nbinno.comrsc.org

Influence of the 2-Phenylpropyl Moiety on Activity Profiles

The 2-phenylpropyl group attached to the N-1 position of the triazole ring is a key determinant of the biological activity of this compound. The nature of the N-substituent in 1,2,4-triazole derivatives is crucial for their interaction with biological targets. mjcce.org.mkresearchgate.net

The propyl linker provides flexibility, allowing the phenyl group to adopt an optimal orientation for binding. The size and shape of the entire N-aralkyl substituent are critical; for instance, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the nature of the substituents on the phenyl rings had a significant impact on their cytotoxic effects. nih.gov

The following table illustrates the importance of the N-substituent on the biological activity of 1,2,4-triazole derivatives based on findings for similar compound classes.

| N-Substituent | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Small Alkyl Groups | Often lower activity compared to larger groups. | Insufficient steric bulk and hydrophobic interactions for strong binding. |

| Bulky Aralkyl Groups (e.g., 2-phenylpropyl) | Can lead to high potency. | Optimal balance of lipophilicity, steric bulk, and potential for pi-stacking interactions. nih.gov |

| Substituted Phenyl Groups | Activity is sensitive to the nature and position of the substituent. | Electronic and steric effects of the substituent can fine-tune binding interactions. mdpi.com |

Impact of Stereochemistry of the Phenylpropyl Group on Interactions

The 2-phenylpropyl group in this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). The stereochemistry of this group can have a significant impact on the biological activity of the compound. Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit stereoselectivity, meaning they may interact differently with each enantiomer. acs.org

One enantiomer may bind with higher affinity to the target, leading to a more potent biological effect, while the other enantiomer may have lower affinity or even interact with a different target, potentially leading to off-target effects. This is because the three-dimensional arrangement of the atoms in each enantiomer will result in a different presentation of the key interacting groups to the binding site.

For example, in a series of eugenol-based azole hybrids, the chirality of the molecule was found to influence its biological performance. acs.org This highlights the importance of considering stereochemistry in the design and evaluation of bioactive compounds. The separation and individual testing of the enantiomers of this compound would be necessary to fully understand its SAR and to identify the more active enantiomer (the eutomer).

Design Strategies for Activity Optimization Based on SAR Insights

The SAR insights gained from studying this compound and its analogs can be used to guide the design of new compounds with optimized activity, selectivity, and pharmacokinetic properties. nih.govacs.org Several strategies can be employed:

Modification of the Phenyl Ring: The phenyl ring of the 2-phenylpropyl moiety can be substituted with various functional groups to probe for additional interactions with the target. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its ability to participate in pi-stacking or other interactions.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding modes and improve properties such as solubility. nih.gov Similarly, the bromine atoms could be replaced with other halogens (e.g., chlorine or fluorine) or other functional groups to fine-tune the lipophilicity and electronic properties of the molecule. nih.govacs.orgresearchgate.net

Alteration of the Linker: The length and flexibility of the propyl linker can be modified. For instance, increasing or decreasing the chain length, or introducing rigidity through double bonds or cyclic structures, could lead to a more favorable conformation for binding.

Stereochemical Optimization: Once the more active enantiomer is identified, synthetic methods can be developed to produce it selectively. This can lead to a more potent and specific drug with a better therapeutic index.

The following table summarizes some of the key design strategies and their potential outcomes.

| Design Strategy | Modification | Potential Outcome |

|---|---|---|

| Phenyl Ring Modification | Introduction of substituents (e.g., -F, -Cl, -CH3, -OCH3) | Enhanced binding affinity, improved selectivity, and modified pharmacokinetic properties. nih.gov |

| Bioisosteric Replacement | Replace phenyl with pyridyl or thiophenyl; replace bromine with chlorine. | Improved solubility, metabolic stability, and altered binding interactions. nih.govacs.orgresearchgate.net |

| Linker Modification | Varying the length of the alkyl chain or introducing conformational constraints. | Optimization of the orientation of the phenyl group in the binding site. |

| Stereochemical Control | Synthesis of single enantiomers. | Increased potency and reduced off-target effects. acs.org |

By systematically applying these design strategies, it is possible to develop new analogs of this compound with superior performance characteristics for a given application.

Applications in Materials Science of 1,2,4 Triazole Derivatives

Electron-Transport and Hole-Blocking Properties

The highly electron-deficient nature of the 1,2,4-triazole (B32235) system is fundamental to its excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net In organic electronic devices, efficient operation relies on the balanced injection and transport of charge carriers (electrons and holes). Materials based on 1,2,4-triazole derivatives are often employed as electron-transport materials (ETMs) or hole-blocking materials (HBMs). researchgate.net

As ETMs, they facilitate the movement of electrons from the emissive layer to the cathode. As HBMs, they are placed between the emissive layer and the electron-transport layer to confine holes within the emissive layer, preventing them from reaching the cathode. This confinement increases the probability of electron-hole recombination in the desired region, thereby enhancing device efficiency. researchgate.netresearchgate.net

Researchers have synthesized numerous derivatives to optimize these properties. For example, 3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole was one of the foundational molecules studied for this purpose. researchgate.net More complex structures, incorporating triazole cores with other moieties like carbazole (B46965) or phenanthroimidazole, have been developed to create bipolar materials that can transport both holes and electrons, further improving device performance by balancing charge transport. researchgate.netdntb.gov.uarsc.org For instance, linking electron-donating carbazole units to an electron-accepting triazole derivative can create a bipolar host material with balanced charge transport capabilities. researchgate.netdntb.gov.ua

Table 1: Performance Metrics of Selected 1,2,4-Triazole Derivatives as Host Materials

| Compound Name/Class | Electron Mobility (cm²/Vs) | Triplet Energy (eV) | Application Note |

|---|---|---|---|

| Phenylcarbazole and 3,5-bis(2-pyridyl)-1,2,4-triazole hosts | 10⁻⁵ – 10⁻⁶ | 2.75 – 2.82 | Designed for various phosphorescent OLEDs. researchgate.net |

Potential in Organic Optoelectronic Devices

The favorable electron-transport and hole-blocking capabilities of 1,2,4-triazole derivatives make them highly promising candidates for a range of organic optoelectronic devices. researchgate.netlifechemicals.com Their primary role is to improve the efficiency, brightness, and lifespan of these devices by ensuring balanced charge carrier dynamics.

In the field of Organic Light-Emitting Diodes (OLEDs), 1,2,4-triazole derivatives have been extensively used as host materials for the emissive layer, as electron-transport materials, and as hole-blocking layers. researchgate.netdntb.gov.ua When used as a host material in phosphorescent OLEDs (PhOLEDs), the high triplet energy of many triazole derivatives is a significant advantage, as it allows for efficient energy transfer to the phosphorescent guest emitter without quenching. researchgate.net

For example, bipolar host materials created by combining phenylcarbazole (a hole-transporting donor) with 3,5-bis(2-pyridyl)-1,2,4-triazole (an electron-transporting acceptor) have demonstrated high triplet energies (around 2.8 eV) and balanced charge transport, making them suitable for various PhOLEDs. researchgate.net Similarly, novel blue-emitting materials based on 1,2,4-triazole and phenanthroimidazole moieties have been synthesized for non-doped blue OLEDs, achieving high external quantum efficiencies of up to 7.3% with minimal efficiency roll-off at high brightness. rsc.org These materials function as bipolar emitters, effectively balancing hole and electron transport within the device. rsc.org

Table 2: Performance of OLEDs Incorporating 1,2,4-Triazole Derivatives

| Device Type / Material | Max. External Quantum Efficiency (EQE) | Color (CIE Coordinates) | Luminance (cd/m²) |

|---|---|---|---|

| Non-doped Blue OLED (4NTAZ-PPI) | 7.3% | (0.149, 0.131) | 1000 |

| Non-doped Blue OLED (TAZ-PPI) | 5.9% | (0.149, 0.130) | 1000 |

| Deep Blue PhOLED (with SiTAZ) | 15.5% | (0.16, 0.22) | 1000 |

Data sourced from references researchgate.netrsc.orgrsc.org.

The principles that make 1,2,4-triazole derivatives effective in small-molecule OLEDs also apply to Polymer Light-Emitting Diodes (PLEDs). researchgate.net In PLEDs, these derivatives can be incorporated as side chains on a polymer backbone or blended into the active polymer layer. researchgate.net Their function remains to improve electron injection and transport, thereby enhancing device efficiency and brightness. researchgate.net

A study demonstrated the design of a novel electron injection material composed of a 1,2,4-triazole core functionalized with diethylene glycol ether groups. researchgate.net When this material was used as an electron injection layer (EIL) in a PLED with an aluminum cathode, the device performance was significantly enhanced. The maximum luminous power efficiency increased from 0.006 lm/W to 0.34 lm/W, and the maximum luminance rose from 230 cd/m² to 2970 cd/m². researchgate.net This improvement was attributed to more balanced charge injection and transport. researchgate.net

Other Advanced Materials Applications

Beyond optoelectronics, the structural features of 1,2,4-triazole derivatives lend themselves to other areas of advanced materials science.

The rigid, planar structure of the 1,2,4-triazole ring is a feature it shares with many core units used in the design of liquid crystals. manipal.eduresearchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial for display technologies. By incorporating 1,2,4-triazole moieties into molecular structures with appropriate linking groups and terminal chains, researchers can design new liquid crystalline materials. manipal.edu

The position of the nitrogen atoms and the availability of their lone pair electrons can enhance attractive forces and promote the molecular stacking and layer formation necessary for liquid crystalline phases. researchgate.net Research in this area focuses on understanding the relationship between the molecular structure of these triazole derivatives and their resulting liquid crystalline properties (mesomorphic behavior). manipal.edu

Certain 1,2,4-triazole derivatives have shown potential for use in optical waveguide technologies. researchgate.net An optical waveguide is a physical structure that guides electromagnetic waves in the optical spectrum. Materials used for this purpose must have specific refractive indices and be highly transparent at the operating wavelengths. The ability to tune the chemical structure of 1,2,4-triazole derivatives allows for the modification of their electronic and, consequently, their optical properties to meet the requirements for these applications. While a nascent area of application, the unique optical characteristics of these compounds make them a subject of interest for creating components for integrated optical circuits and other photonic devices. researchgate.net

Organic Photovoltaic Cells

The inherent electronic properties of 1,2,4-triazole derivatives, particularly their electron-transport and hole-blocking capabilities, have positioned them as promising materials for various applications in materials science, including the fabrication of organic photovoltaic (OPV) cells. researchgate.net These compounds are being explored to enhance the efficiency and stability of solar cell devices.

Detailed research has demonstrated the potential of incorporating 1,2,4-triazole moieties into the design of novel materials for OPVs. For instance, donor-acceptor type synthetic hole-transporting materials incorporating a 4-phenyl-1,2,4-triazole core have been successfully synthesized and employed in perovskite solar cells. nih.gov These materials have shown effective intramolecular charge transfer, which is crucial for enhancing their hole-transporting properties. nih.gov

The performance of perovskite solar cells utilizing these triazole-based HTMs has been systematically evaluated. The key photovoltaic parameters, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), have been measured to quantify the effectiveness of these materials. The results from these studies underscore the potential of 1,2,4-triazole derivatives to compete with and even surpass the performance of more expensive, conventional hole-transporting materials. nih.gov

For example, two specific HTMs, TAZ-[MeOTPA]2 and TAZ-[MeOTPATh]2, which feature a 4-phenyl-1,2,4-triazole core with electron-rich diphenylamino side arms, have been synthesized and tested in perovskite solar cells. The introduction of a thiophene (B33073) bridge in TAZ-[MeOTPATh]2 was found to potentially increase intermolecular π-π stacking, leading to a better spectral response. nih.gov The device incorporating TAZ-[MeOTPATh]2 as the HTM yielded a high power conversion efficiency of 14.4%. researchgate.netnih.gov In comparison, the device with TAZ-[MeOTPA]2 achieved a PCE of 10.9%. researchgate.netnih.gov

Below is a data table summarizing the performance of perovskite solar cells fabricated with these 1,2,4-triazole-based hole-transporting materials.

Photovoltaic Performance of Perovskite Solar Cells with 1,2,4-Triazole-Based Hole-Transporting Materials

| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| TAZ-[MeOTPA]2 | 10.9 | 0.97 | 20.3 | 0.55 |

Data sourced from references researchgate.netnih.gov.

Data Storage Devices

Beyond their use in energy conversion, 1,2,4-triazole derivatives have also emerged as promising candidates for applications in data storage technologies. researchgate.net Their unique electronic characteristics are being harnessed to develop next-generation memory devices, particularly in the realm of resistive switching memory.

The principle behind resistive switching memory involves the ability of a material to switch between a high-resistance state (OFF state) and a low-resistance state (ON state) under an applied electric field. This bistability allows for the storage of binary data (0s and 1s). The performance of such memory devices is evaluated based on several key parameters, including the ON/OFF current ratio, retention time (how long the memory state is maintained), and endurance (the number of switching cycles a device can withstand).

Research into polymers incorporating 1,2,4-triazole units has shown their potential for use in write-once-read-many (WORM) type and volatile static random access memory (SRAM) devices. The triazole groups in these polymers can facilitate charge transfer processes, which are fundamental to the resistive switching mechanism.

For instance, a novel hyperbranched polyimide containing a triazole derivative as a core component has been synthesized for memory device applications. This material exhibited a low threshold voltage of -2.2 V and a high ON/OFF current ratio of approximately 105. The device demonstrated nonvolatile WORM-type memory behavior with excellent stability, enduring 104 seconds under a continuous applied voltage.

In another study, new non-conjugated random copolymers with pendant electron-donating and electron-accepting units, where the acceptor is a 1,3,4-oxadiazole (B1194373) (a related azole), have been explored for high-performance memory devices. While not a 1,2,4-triazole, this research highlights the broader potential of azole-containing polymers in data storage. A device based on one of these copolymers exhibited volatile SRAM behavior with an ON/OFF current ratio in the range of 104–105, withstood up to 107 read pulses, and had a retention time of over one hour.

The following table presents some of the reported performance metrics for data storage devices that utilize polymers containing triazole or related azole moieties.

Performance of Memory Devices Based on Triazole and Related Azole-Containing Polymers

| Polymer System | Memory Type | ON/OFF Current Ratio | Threshold Voltage (V) | Retention Time | Endurance |

|---|---|---|---|---|---|

| Hyperbranched Polyimide with Triazole Core | WORM | ~105 | -2.2 | > 104 s | - |

These findings indicate that the incorporation of 1,2,4-triazole and its derivatives into polymer structures is a viable strategy for developing high-performance organic data storage devices.

An article focusing solely on the chemical compound “3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole” cannot be generated as requested. A thorough search of scientific literature and chemical databases has revealed a significant lack of specific research on the biological activities and mechanistic investigations for this particular compound.

While the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of biological effects, including antimicrobial and enzyme-inhibiting properties, there is no available data specifically detailing the antifungal, antibacterial, antitubercular, antiviral, or aromatase inhibition mechanisms of this compound.

The PubChem database confirms the existence and structure of this compound (CID 75357844), but does not provide any associated biological activity data or literature references. nih.gov Without dedicated studies on this molecule, any attempt to create the specified article would require generalizing from other, different triazole compounds, which would not be scientifically accurate and would violate the strict instructions to focus solely on "this compound".

Therefore, due to the absence of specific research findings for this compound, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the provided outline.

Biological Activities and Mechanistic Investigations of 1,2,4 Triazole Derivatives Non Clinical Focus

Other Investigated Biological Activities

Antimalarial and Antileishmanial ActivityNo data has been published on the antimalarial or antileishmanial activity of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole.

Due to the absence of specific research on "this compound," a detailed and scientifically accurate article that adheres to the strict outline provided cannot be created.

Anticonvulsant Mechanisms

The 1,2,4-triazole (B32235) nucleus is a key structural motif in the development of novel anticonvulsant agents. globalresearchonline.netnih.gov Numerous derivatives have demonstrated significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov While the precise mechanisms for many derivatives are still under investigation, several key pathways have been elucidated.

One of the proposed mechanisms involves the modulation of voltage-gated sodium channels. Similar to established antiepileptic drugs like phenytoin and carbamazepine, some 1,2,4-triazole derivatives are thought to exert their anticonvulsant effect by blocking these channels, thereby preventing the rapid firing of neurons that leads to seizures. nih.gov

Another area of investigation focuses on the GABAergic system. Enhancement of GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system, is a common mechanism for anticonvulsant drugs. Some triazole derivatives may act by increasing GABAergic transmission, although the specific targets (e.g., GABA receptors, GABA reuptake transporters) are still being identified.

Furthermore, recent studies have highlighted the role of oxidative stress in the pathogenesis of epilepsy. nih.govunifi.it Some 1,2,4-triazole-3-thione derivatives have been shown to possess both anticonvulsant and reactive oxygen species (ROS) scavenging activities. nih.govunifi.it This dual activity suggests that reducing neuronal damage caused by oxidative stress could be a contributing anticonvulsant mechanism. nih.govunifi.it

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one | PTZ-induced seizures in mice | Delayed seizures and protection against tonic extension | Not specified |

| 3- and 5-aryl-1,2,4-oxadiazoles containing triazole | MES and PTZ tests in rats | Significant in vivo activity against electrically and chemically induced seizures | Not specified |

Anti-inflammatory and Analgesic Pathways

Derivatives of 1,2,4-triazole have shown considerable promise as anti-inflammatory and analgesic agents. mdpi.comnih.govnih.gov Their mechanisms of action often involve the modulation of key enzymes and signaling pathways in the inflammatory cascade.

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of COX-1 and COX-2. mdpi.com By blocking these enzymes, they prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. mdpi.com Some derivatives exhibit selectivity for the COX-2 isoform, which is associated with a potentially improved gastrointestinal safety profile. mdpi.com

In addition to COX inhibition, some 1,2,4-triazole compounds also target the lipoxygenase (LOX) pathway. mdpi.com Inhibition of enzymes like 15-LOX can reduce the production of leukotrienes, another class of inflammatory mediators. mdpi.com Dual inhibition of both COX and LOX pathways is a particularly attractive strategy for developing broad-spectrum anti-inflammatory agents.

Other investigated pathways include the inhibition of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) is a critical cytokine in many inflammatory diseases. Some triazole derivatives have been shown to suppress the production or signaling of TNF-α, thereby downregulating the inflammatory response. researchgate.net Furthermore, some derivatives act by inhibiting receptor-interacting protein kinase 1 (RIPK1), a key regulator of inflammation and necroptosis. mdpi.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Target/Pathway | Observed Effect |

|---|---|---|

| 1,2,4-triazole-pyrazole hybrids | COX-1/COX-2 inhibition | Demonstrated anti-inflammatory activity in vivo |

| 1,2,4-triazole acetamide (B32628) derivatives | 15-LOX inhibition | Potent inhibitory activity |

| 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine | Not specified | Notable anti-inflammatory activity compared to ibuprofen |

Anticancer Mechanisms

The 1,2,4-triazole scaffold is a privileged structure in modern oncology research, forming the core of numerous anticancer agents. nih.govresearchgate.net These derivatives employ a wide array of mechanisms to inhibit cancer cell growth and proliferation.

A significant number of 1,2,4-triazole-based compounds function as enzyme inhibitors . They have been designed to target various kinases, which are crucial for cancer cell signaling and survival. nih.govresearchgate.net By blocking the activity of specific kinases, these compounds can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit metastasis. Other targeted enzymes include topoisomerases, which are essential for DNA replication and repair. nih.gov

Another important anticancer mechanism is the disruption of protein-protein interactions . Certain triazole derivatives can interfere with the binding of proteins that are critical for tumor growth and survival.

Tubulin inhibition is a well-established anticancer strategy, and some 1,2,4-triazole derivatives have been shown to act as tubulin polymerization inhibitors. researchgate.net By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can arrest cancer cells in mitosis, leading to their death.

Furthermore, some 1,2,4-triazole derivatives are potent aromatase inhibitors . nih.gov Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer. nih.gov Compounds like letrozole (B1683767) and anastrozole, which contain a 1,2,4-triazole ring, are clinically used for this purpose. nih.gov

Table 3: Anticancer Mechanisms of Selected 1,2,4-Triazole Derivatives

| Compound Class/Derivative | Mechanism of Action | Target Cancer Type(s) |

|---|---|---|

| 1,2,4-triazole-containing compounds | Kinase inhibition, interference with DNA interactions, modulation of apoptosis | Various |

| Indolyl-1,2,4-triazoles | Cytotoxic effects | Prostate, breast, pancreatic cancer cell lines |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Aromatase inhibition (proposed) | Breast (MCF-7), Cervical (HeLa), Lung (A549) cancer cell lines |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenytoin |

| Carbamazepine |

| Valproic acid |

| Ibuprofen |

| Letrozole |

| Anastrozole |

| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one |

| 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine |

Advanced Research Directions and Future Perspectives

Exploration of Hybrid Structures and Conjugates Incorporating 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Scaffold

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to develop agents with enhanced efficacy, dual-action, or improved pharmacokinetic profiles. nih.gov The this compound scaffold is an ideal candidate for creating such hybrid structures.

Future research could focus on conjugating this triazole derivative with other known bioactive moieties. For instance, creating hybrids with quinolone antibiotics could lead to novel antibacterial agents with potentially improved potency against resistant strains. nih.govmdpi.com Similarly, combining the triazole scaffold with indole-based structures, known for their anti-proliferative properties, could yield new classes of anticancer agents. mdpi.com The bromine atoms on the triazole ring can serve as versatile synthetic handles for coupling reactions, facilitating the creation of a diverse library of hybrid molecules. The aim is to design conjugates where the individual components act synergistically or on multiple targets to achieve a superior therapeutic outcome. nih.gov

Examples of potential hybrid structures could include:

Triazole-Acetamide Hybrids: Building on the known anticancer activity of acetamide (B32628) pharmacophores, these hybrids could be explored for their potential in oncology. nih.gov

Triazole-Thiadiazole Conjugates: These combinations could be investigated for enhanced anticancer activities against various human cancer cell lines. researchgate.net

Triazole-Pyrazole Hybrids: Leveraging the click chemistry approach, these hybrids could be synthesized and evaluated for their antitumor properties. semanticscholar.org

Rational Design of Next-Generation Triazole Compounds for Specific Applications

Rational design is crucial for developing next-generation triazole compounds with high specificity and potency. For this compound, this involves systematic structural modifications to optimize its interaction with biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence biological activity. nih.gov

Key areas for modification on the scaffold include:

The Phenyl Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) onto the phenyl ring of the 2-phenylpropyl group can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity to target proteins.

The Bromo Substituents: While the bromine atoms are useful synthetic handles, they can also be replaced with other halogens (Cl, F) or functional groups to fine-tune lipophilicity and hydrogen-bonding capabilities, which are critical for pharmacological activity. mdpi.com

| Structural Modification Site | Proposed Modification | Potential Impact on Properties | Target Application |

|---|---|---|---|

| Phenyl Ring on Phenylpropyl Group | Addition of -OCH3, -Cl, -F, -NO2 groups | Modulates lipophilicity, electronic density, and steric interactions. | Anticancer, Antimicrobial |

| Propyl Linker | Varying chain length (ethyl, butyl); introducing rigidity (e.g., cyclopropyl). | Alters conformational flexibility and spatial orientation of pharmacophores. | Enzyme Inhibition |

| Bromo Atoms on Triazole Ring | Replacement with other halogens (F, Cl) or functional groups (-CN, -CF3). | Fine-tunes polarity, hydrogen bonding capacity, and metabolic stability. | Antifungal, Anti-inflammatory |

| Triazole Core | Formation of fused heterocyclic systems (e.g., triazolopyrimidines). | Creates rigid, planar structures with novel biological activities. | Antiviral, CNS Agents |

Integration of Advanced Computational Tools for Predictive Research and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. pensoft.net For derivatives of this compound, these tools can be used for predictive research and lead optimization, saving significant time and resources.

Molecular Docking: This technique can predict the preferred orientation and binding affinity of triazole derivatives within the active site of a target protein (e.g., an enzyme or receptor). nih.govmdpi.com By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted potency. For example, docking studies could be used to evaluate the binding of novel triazole hybrids to microbial target proteins or cancer-related enzymes like tyrosine kinases. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build statistical models that correlate the structural features of molecules with their biological activity. nih.govresearchgate.net These models help identify the key steric and electrostatic fields that are critical for activity, guiding the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding interactions predicted by docking studies. pensoft.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. researchgate.net

| Computational Tool | Application in Triazole Research | Key Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of triazole derivatives to biological targets. pensoft.net | Identification of high-affinity binders and key intermolecular interactions (e.g., hydrogen bonds). |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models based on the 3D structure and biological activity of a series of compounds. nih.gov | Generation of contour maps indicating regions where steric bulk or electrostatic charge enhances or diminishes activity. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex in a simulated physiological environment. pensoft.net | Confirmation of stable binding and understanding of conformational changes upon binding. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Early-stage filtering of compounds with poor drug-like properties. |

Potential for Functional Materials and Biochemical Probes

Beyond medicinal applications, the 1,2,4-triazole (B32235) scaffold is valuable in materials science. lifechemicals.com The unique properties of this compound make it a candidate for the development of novel functional materials. The presence of nitrogen atoms makes triazoles effective corrosion inhibitors, and the dibromo-substitution could enhance this property or provide sites for polymerization. lifechemicals.com These derivatives could be explored as building blocks for:

Organic Polymers: For applications in light-emitting devices or other electronics. lifechemicals.com

Ionic Liquids: The triazole core can be incorporated into salts that are liquid at low temperatures. lifechemicals.com

Metal-Complexing Agents: The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to applications in catalysis or sensor technology. lifechemicals.com

Furthermore, the scaffold can be modified to create biochemical probes. By attaching a fluorescent or radioactive tag, the molecule could be used to visualize and study biological processes, track the distribution of a drug, or identify new biological targets. The specific binding properties of the triazole derivative would determine its utility as a selective probe.

Challenges and Opportunities in Contemporary Triazole Research

The development of novel 1,2,4-triazole-based compounds faces both challenges and significant opportunities. A primary challenge is achieving target selectivity to minimize off-target effects and toxicity. nih.gov For antimicrobial and anticancer agents, overcoming the emergence of drug resistance is a constant hurdle that necessitates the development of compounds with novel mechanisms of action.

Despite these challenges, the opportunities are vast. The synthetic versatility of the 1,2,4-triazole ring allows for the creation of immense chemical diversity. researchgate.net There is great potential in designing multi-target agents that can address complex diseases like cancer through synergistic mechanisms. nih.gov The continued integration of computational tools will enable a more rational and efficient design process, reducing the time and cost of bringing new triazole-based therapeutics and materials to fruition. pensoft.net The exploration of the this compound scaffold and its derivatives represents a promising frontier in the broader field of triazole research.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, and how can purity be maximized?

Methodological Answer: The compound is synthesized via bromination of a precursor triazole derivative. A typical protocol involves:

- Step 1: Reacting 1-(2-phenylpropyl)-1H-1,2,4-triazole with bromine (Br₂) in acetic acid at 0–25°C for 6–12 hours. Excess bromine ensures complete di-substitution at the 3,5-positions .

- Step 2: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., phenylpropyl group at N1; bromine at C3/C5). Key signals: ~7.3 ppm (aromatic protons), 4.2–4.5 ppm (N-CH₂) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ≈ 344.9 for C₁₁H₁₁Br₂N₃) .

- X-ray Crystallography: Resolves steric effects of the phenylpropyl group and bromine orientation .

Q. How does the phenylpropyl substituent influence the compound’s physicochemical properties?

Methodological Answer: The bulky 2-phenylpropyl group increases steric hindrance, reducing solubility in polar solvents (e.g., water) but enhancing lipid membrane permeability. Computational tools like COSMO-RS predict logP values (~3.2) to guide solvent selection for assays .

Advanced Research Questions

Q. What mechanisms underlie its biological activity, and how can they be experimentally validated?

Methodological Answer:

- Kinase Inhibition Assays: Test against tyrosine/serine-threonine kinases (e.g., RET kinase) using ADP-Glo™ assays. The triazole core binds the ATP-binding site via H-bonding with the hinge region .

- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (PDB ID: 2IVU). Focus on bromine’s halogen bonding with Lys758 or Asp776 .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Analog Synthesis: Replace phenylpropyl with cyclopropyl, fluorobenzyl, or acetic acid moieties (see table below).

- Bioactivity Testing: Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on HeLa cells) and antimicrobial disk diffusion .

| Substituent | LogP | Antimicrobial Activity (Zone of Inhibition, mm) | Kinase Inhibition (IC₅₀, μM) |

|---|---|---|---|

| 2-Phenylpropyl (target) | 3.2 | 12–14 | 0.45–0.78 |

| 4-Fluorobenzyl | 2.9 | 10–12 | 0.62–1.10 |

| Acetic Acid | 1.8 | 8–10 | >5.0 |

Q. What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Ensure consistent compound purity (>95%) and assay conditions (e.g., pH, serum content).

- Counter-Screening: Test against off-target receptors (e.g., GPCRs) to rule out non-specific effects. Reproducibility is critical for kinase inhibition claims .

Q. What strategies optimize its stability in formulation studies?

Methodological Answer:

- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Lyophilization: Improve shelf-life by formulating as a lyophilized powder with mannitol (5% w/v) .

Specialized Methodological Questions

Q. How to perform regioselective functionalization of the triazole ring?

Methodological Answer:

Q. Can cryo-EM resolve its interactions with macromolecular targets?

** Methodological Answer:

- Sample Preparation: Incubate with recombinant kinase (10 μM) and flash-freeze in liquid ethane.

- Data Processing: Use RELION-3.1 to reconstruct 3D maps (3.5–4.0 Å resolution) to visualize triazole binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.